2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

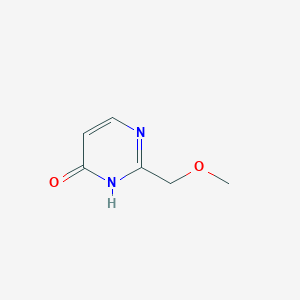

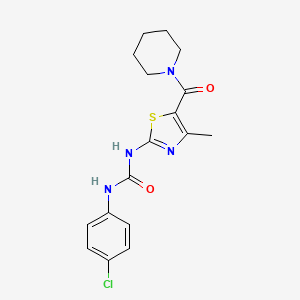

This compound is a thiazole derivative, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a part of many important biomolecules, such as thiamine (vitamin B1). The compound also contains a carboxylic acid group (-COOH), a bromo group (-Br), and two methyl groups (-CH3) attached to the phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through the reaction of a thioamide and an α-halo ketone in a Hantzsch thiazole synthesis or a similar method. The bromo and methyl groups could be introduced to the phenyl ring through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar thiazole ring and phenyl ring, with the bromo, methyl, and carboxylic acid groups adding to the complexity of the molecule. The presence of the electronegative bromine atom and the polar carboxylic acid group would make the compound’s overall polarity .Chemical Reactions Analysis

As a thiazole derivative, this compound could participate in various chemical reactions. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or be reduced to an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom would make the compound relatively heavy and could influence its boiling and melting points .Scientific Research Applications

Carboxylic Acid Derivatives in Biocatalyst Inhibition

- Carboxylic acids have been studied for their role in biocatalyst inhibition, impacting microbes like Escherichia coli and Saccharomyces cerevisiae. These acids are known for their microbial inhibitory properties, often used as food preservatives due to their potency. Understanding their effects can help in metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Solvent Development for Carboxylic Acid Extraction

- Research on solvent developments for liquid-liquid extraction of carboxylic acids reviews the progression in solvents like ionic liquids and amines for efficient carboxylic acid recovery from aqueous streams. This is crucial for bio-based plastic production and indicates the importance of carboxylic acids in green chemistry and sustainable materials production (Sprakel & Schuur, 2019).

Carboxylic Acid Bioisosteres in Drug Design

- Novel carboxylic acid bioisosteres have been highlighted for their potential in drug design, addressing issues like toxicity, metabolic stability, and biological membrane permeability. The development of such bioisosteres demonstrates the ongoing efforts to find better pharmacological profiles for drugs, showcasing the versatility and importance of carboxylic acid derivatives in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Environmental and Toxicological Studies

- The environmental presence and toxicological effects of carboxylic acid derivatives, such as 2,4-D herbicide, have been a subject of extensive research. Such studies aim to understand the impact of these compounds on ecosystems and human health, guiding regulatory policies and safety standards (Koch & Sures, 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTNATIZTMDYFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)

![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)

methanone](/img/structure/B2396119.png)

![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)

![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)

![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)

![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)